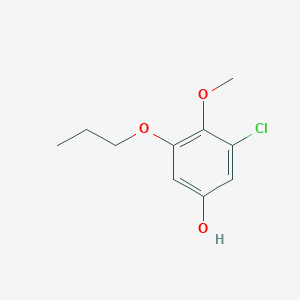

3-Chloro-4-methoxy-5-propoxyphenol

Description

3-Chloro-4-methoxy-5-propoxyphenol is a phenolic derivative with a chlorine atom at the 3-position, a methoxy group (-OCH₃) at the 4-position, and a propoxy group (-OCH₂CH₂CH₃) at the 5-position of the benzene ring. This substitution pattern confers unique physicochemical properties, including moderate acidity (due to the phenolic -OH group) and increased lipophilicity from the alkoxy substituents.

Properties

IUPAC Name |

3-chloro-4-methoxy-5-propoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-3-4-14-9-6-7(12)5-8(11)10(9)13-2/h5-6,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDHKJRPZYGQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC(=C1)O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-5-propoxyphenol can be achieved through several methods. One common approach involves the chlorination of a suitable phenol derivative, followed by methoxylation and propoxylation under controlled conditions . The reaction typically requires a chlorinating agent such as triphosgene and solvents like dichloromethane (DCE) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Chloro-4-methoxy-5-propoxyphenol often involves large-scale chlorination and etherification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-5-propoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-4-methoxy-5-propoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-5-propoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between 3-Chloro-4-methoxy-5-propoxyphenol and analogous compounds from the provided evidence:

Physicochemical and Functional Properties

- Acidity: The phenolic -OH in 3-Chloro-4-methoxy-5-propoxyphenol (pKa ~10) is more acidic than the benzyl alcohol derivative (pKa ~15–16) due to resonance stabilization of the phenoxide ion. The propenoic acid analog (pKa ~4–5) is significantly more acidic due to the electron-withdrawing carboxylic acid group . The benzoic acid derivative (pKa ~4.2) exhibits even stronger acidity, typical of aromatic carboxylic acids .

- Lipophilicity: The propoxy and methoxy groups in 3-Chloro-4-methoxy-5-propoxyphenol enhance lipophilicity (logP ~2.8), making it more soluble in organic solvents than the polar benzoic acid analogs (logP ~1.5–2.0) . The benzyl alcohol derivative (logP ~2.5) retains moderate lipophilicity but lacks the hydrogen-bonding capability of the phenolic -OH .

- Reactivity: The propenoic acid analog’s conjugated double bond facilitates reactions such as Michael additions or Diels-Alder cyclizations, which are absent in the parent phenol .

Research Findings and Industrial Relevance

- The benzyl alcohol derivative is cataloged by ChemBK but lacks widespread commercial listings, indicating specialized synthetic demand .

- Stability and Handling: Phenolic compounds like 3-Chloro-4-methoxy-5-propoxyphenol require storage under inert conditions to prevent oxidation, whereas carboxylic acid derivatives are more stable but may form salts in basic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.